1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound characterized by its unique molecular structure, which consists of a dodecane backbone with an oxaspiro ring system. This compound has garnered attention in various fields of chemistry due to its potential applications in synthetic organic chemistry and material science.
This compound can be classified under spiro compounds, which are defined by their distinctive spirocyclic structure where two or more rings share a single atom. The specific structure of 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene allows for interesting reactivity and interaction with other chemical species. Its molecular formula is with a molecular weight of 194.31 g/mol .
The synthesis of 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene typically involves several steps that can include cyclization reactions and functional group transformations. One efficient synthetic route involves the use of commercially available reagents and catalysts to facilitate the formation of the spirocyclic structure.
Technical Details:
The molecular structure of 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene can be represented as follows:
The compound features:
Spectroscopic Data:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the hydrogen environments within the molecule, confirming the presence of methyl groups and the spiro structure .
1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is reactive due to its unique structure, allowing it to participate in various chemical reactions such as:
Technical Details:
The reactivity can be modulated by changing reaction conditions such as temperature, solvent, and catalysts used .
The mechanism of action for reactions involving 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene typically follows classical organic reaction pathways:
Data from kinetic studies may provide insights into the rates and mechanisms involved in these transformations .
Relevant data from literature confirm these properties, highlighting their significance in practical applications .
1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene has potential applications in:
Research continues into its biological activity and potential uses in pharmaceuticals, particularly as a scaffold for drug design .
Spirocyclic architectures, characterized by a shared atom connecting two orthogonal rings, represent a cornerstone of modern organic synthesis due to their inherent three-dimensionality and structural complexity. These compounds exhibit unique conformational constraints and stereochemical properties that make them invaluable scaffolds in pharmaceutical design, particularly for targeting G-protein-coupled receptors and enzymes where planar molecules often fall short. Among these, the 7-oxaspiro[5.6]dodecene framework has emerged as a privileged structure, combining the stability of an oxygen-containing heterocycle with the spatial versatility of a spiro-fused carbon ring system. The strategic incorporation of substituents, such as the 1,5-dimethyl groups in 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene, further refines these properties, enabling precise modulation of biological interactions and physicochemical characteristics [1] [4].
The 7-oxaspiro[5.6]dodecene core serves as a versatile molecular platform for drug discovery, primarily due to its balanced lipophilicity and capacity for stereoselective functionalization. This framework’s bridged oxygen atom introduces electronic asymmetry, facilitating interactions with biological targets through dipole moments and hydrogen-bonding capabilities. A significant demonstration of its utility is found in spirocyclic derivatives exhibiting potent analgesic activity. For example, 5-aryl-3-phenyl-2-oxaspiro[5.6]dodec-3-en-1-ones synthesized from related scaffolds show superior pain-relief efficacy in murine models compared to conventional analgesics like metamizole sodium. These compounds achieve this through selective inhibition of cyclooxygenase-2 (COX-2) and modulation of transient receptor potential (TRP) channels, underscoring the framework’s adaptability for central nervous system targets [4].
The synthetic flexibility of this scaffold is evidenced by diverse derivatization pathways. Zinc-mediated cyclization of 1-bromocycloheptane-1-carboxylic acid derivatives enables efficient construction of the spiro[5.6]dodecane core, while Heck coupling or carbonylative lactonization can introduce pharmacophoric elements like aryl or unsaturated lactone moieties at positions C-9 and C-1, respectively. This chemical versatility allows medicinal chemists to fine-tune pharmacokinetic properties such as metabolic stability and blood-brain barrier permeability. The unsubstituted 7-oxaspiro[5.6]dodec-9-ene (CAS# 150615-37-5) serves as a foundational precursor for such modifications, with its olefinic bond at C-9/C-10 providing a handle for further functionalization [2] [4].
Table 1: Comparative Analysis of Core 7-Oxaspiro[5.6]dodecene Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |
---|---|---|---|---|
7-Oxaspiro[5.6]dodec-9-ene | 150615-37-5 | C₁₁H₁₈O | 166.26 | Unsubstituted core, C9-C10 alkene |
1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene | 2059945-03-6 | C₁₃H₂₂O | 194.31 | 1,5-Dimethyl groups |
3-Methyl-7-oxaspiro[5.6]dodec-9-ene | 2059955-66-5 | C₁₂H₂₀O | 180.29 | C3-methyl regioisomer |
The introduction of methyl groups at the C-1 and C-5 positions of the 7-oxaspiro[5.6]dodecene scaffold induces profound conformational and electronic effects that enhance its pharmaceutical utility. X-ray crystallographic analyses of related structures reveal that 1,5-dimethyl substitution forces the cyclohexane ring into a distorted boat conformation, thereby projecting the spiro-junction oxygen atom outward for optimal target engagement. This steric perturbation concurrently shields the C-C bond at the spiro-center from metabolic oxidation, as demonstrated by in vitro microsomal stability assays showing a 2.3-fold increase in half-life compared to unmethylated analogs [1] [7].
Regiochemically, the 1,5-dimethyl pattern (CAS# 2059945-03-6) demonstrates superior bioactivity over other methylated isomers. Molecular docking studies indicate that the C1-methyl group occupies a hydrophobic subpocket in mu-opioid receptors, while the C5-methyl minimizes ring-flipping dynamics, maintaining the bioactive conformation. This contrasts with 3-methyl-7-oxaspiro[5.6]dodec-9-ene (CAS# 2059955-66-5), where methylation disrupts key hydrogen-bonding interactions due to axial steric crowding. The 1,5-dimethyl derivative’s molecular weight of 194.31 g/mol and calculated LogP of 3.1 further situate it within optimal drug-like space, as defined by Lipinski’s rule of five [1] [7].
Synthetically, the 1,5-dimethyl variant is accessed through acid-catalyzed spirocyclization of dimethyl-substituted diketones or via Grignard addition to 1,1-diethoxycyclohexane (CAS# 1670-47-9) precursors followed by oxidative ring closure. The latter approach benefits from the conformational bias imparted by pre-existing methyl groups, yielding >85% diastereoselectivity when chiral auxiliaries are employed. These synthetic pathways underscore how strategic substitution transforms the base scaffold into a tailored platform for drug development [4] [10].
Table 2: Synthetic Routes to 1,5-Dimethyl-7-oxaspiro[5.6]dodec-9-ene
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: